![molecular formula C14H17N3O5 B14361628 5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol CAS No. 92462-61-8](/img/structure/B14361628.png)
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline core substituted with a nitro group at the 8th position and a bis(2-hydroxyethyl)amino group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8th position.
Formylation: The nitrated quinoline is then subjected to formylation to introduce a formyl group at the 5th position.
Amination: The formylated product is reacted with bis(2-hydroxyethyl)amine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of aminoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives with carboxylic acid or ketone functionalities.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol involves its interaction with molecular targets such as metal ions and enzymes. The compound’s quinoline core and functional groups allow it to bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its nitro group can undergo redox reactions, contributing to its biological activity by generating reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
8-Nitroquinoline: Lacks the bis(2-hydroxyethyl)amino group, resulting in different chemical reactivity and applications.
5-{[Bis(2-hydroxyethyl)amino]methyl}quinoline: Lacks the nitro group, affecting its electronic properties and biological activity.
5-{[Bis(2-hydroxyethyl)amino]methyl}-6-hydroxyquinoline: Similar structure but with a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol is unique due to the combination of its nitro and bis(2-hydroxyethyl)amino groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
92462-61-8 |
|---|---|
Fórmula molecular |
C14H17N3O5 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
5-[[bis(2-hydroxyethyl)amino]methyl]-8-nitroquinolin-6-ol |
InChI |
InChI=1S/C14H17N3O5/c18-6-4-16(5-7-19)9-11-10-2-1-3-15-14(10)12(17(21)22)8-13(11)20/h1-3,8,18-20H,4-7,9H2 |
Clave InChI |
AFFMPXVOZOBHEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CC(=C2CN(CCO)CCO)O)[N+](=O)[O-])N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


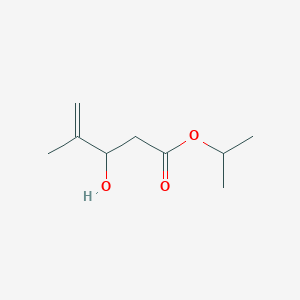
-lambda~5~-phosphane](/img/structure/B14361554.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)

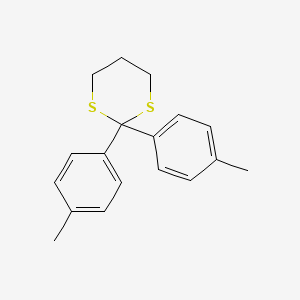

![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
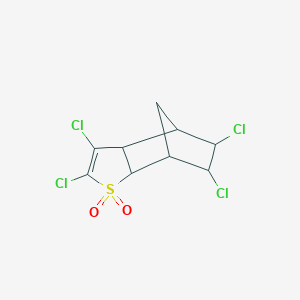

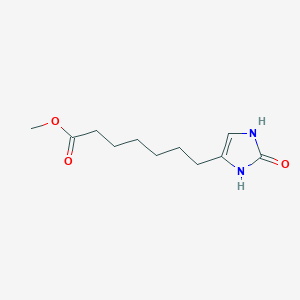

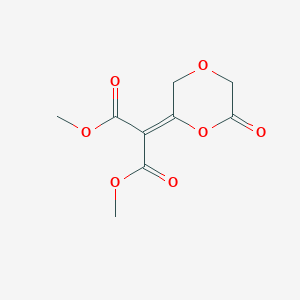
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
